1,4-Bis(4-nitrosophenyl)piperazine

描述

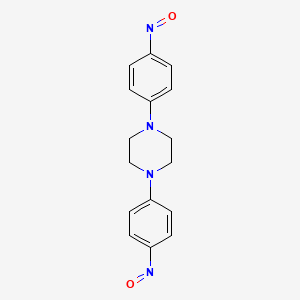

1,4-Bis(4-nitrosophenyl)piperazine (BNPP) is a piperazine derivative featuring two para-nitrosophenyl substituents on the piperazine ring. Its unique structure enables coordination chemistry applications, particularly as a bridging ligand in dinuclear rhodium(III) and iridium(III) complexes. BNPP is notable for its two non-interacting C-nitroso groups that coordinate in the s-N mode without chelate assistance, a rare property in coordination chemistry .

属性

CAS 编号 |

4963-30-8 |

|---|---|

分子式 |

C16H16N4O2 |

分子量 |

296.32 g/mol |

IUPAC 名称 |

1,4-bis(4-nitrosophenyl)piperazine |

InChI |

InChI=1S/C16H16N4O2/c21-17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18-22)4-8-16/h1-8H,9-12H2 |

InChI 键 |

FHBCYOPBRVSSCN-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1C2=CC=C(C=C2)N=O)C3=CC=C(C=C3)N=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(4-nitrosophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenylpiperazine with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

化学反应分析

Types of Reactions

1,4-Bis(4-nitrosophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitroso groups to amino groups.

Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

作用机制

The mechanism of action of 1,4-Bis(4-nitrosophenyl)piperazine involves its ability to form complexes with metal ions. The nitroso groups coordinate with metal centers, leading to the formation of stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes .

相似化合物的比较

1,4-Bis(4-nitrophenyl)piperazine

- Molecular Formula : C₁₆H₁₆N₄O₄

- Molecular Weight : 328.32 g/mol

- Key Differences: Replaces nitroso (-NO) with nitro (-NO₂) groups. Lacks coordination capability due to the absence of lone electron pairs on nitro groups. Applications: Primarily used as a precursor or intermediate in organic synthesis rather than coordination chemistry .

Table 1: Structural Analogs of BNPP

*Inferred formula based on nitroso substitution.

Comparison with Functional Piperazine Derivatives

Thiadiazole-Modified Piperazines

Sulfonyl Piperazines

Aminopropyl Piperazines

- Example: 1,4-Bis(3-aminopropyl)piperazine

- Key Differences: Aminopropyl (-CH₂CH₂CH₂NH₂) substituents increase hydrophilicity. Used in antimalarial drug development (IC₅₀: <1 µM against Plasmodium falciparum) and nanoparticle templating .

Table 2: Functional Derivatives of Piperazine

*Calculated based on substituents.

Key Research Findings

BNPP vs. Nitrophenyl Analogs :

- Nitroso groups in BNPP enable metal coordination, whereas nitro groups in analogs like 1,4-Bis(4-nitrophenyl)piperazine lack this capability .

Biological Activity: Thiadiazole and sulfonyl derivatives show antimicrobial or antidiabetic activity, contrasting with BNPP’s non-biological coordination role .

Synthetic Methods :

- BNPP is synthesized via direct nitrosation, while polymers like poly(1,4-bis(methacryloyl)piperazine) require maghnite catalysts for polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。